(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
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Overview
Description
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a p-anisyl group (4-methoxyphenyl) and a phenyl group attached to the azetidinone ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the p-Anisyl Group: The p-anisyl group can be introduced via a nucleophilic substitution reaction using p-anisyl chloride and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Major products formed from these reactions include ketones, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and aromatic groups facilitate binding to active sites, influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(p-Anisyl)-3beta-hydroxy-4beta-methylazetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
1-(p-Anisyl)-3beta-hydroxy-4beta-ethylazetidin-2-one: Similar structure but with an ethyl group instead of a phenyl group.
1-(p-Anisyl)-3beta-hydroxy-4beta-propylazetidin-2-one: Similar structure but with a propyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, also known as Docetaxel Impurity 15, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₁₆H₁₅NO₃
- Molar Mass : 269.3 g/mol
- CAS Number : 146924-91-6
The compound exhibits its biological activity primarily through interactions with cellular pathways involved in cancer proliferation and apoptosis. It is hypothesized to destabilize microtubules, similar to other azetidinone derivatives, which may lead to inhibited cell division and increased apoptosis in cancer cells.
Antiproliferative Effects
Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) and other tumor types.
Mechanistic Studies
The compound's mechanism of action was studied through various assays:
- Cell Viability Assays : MTT assays indicated a dose-dependent decrease in cell viability in treated cell lines.
- Apoptosis Detection : Flow cytometry showed increased annexin V positivity in treated cells, indicating apoptosis induction.
- Microtubule Dynamics : The compound was found to disrupt microtubule formation, leading to mitotic arrest.
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell proliferation compared to untreated controls. The study utilized different concentrations of the compound over 72 hours.
Case Study 2: Synergistic Effects with Other Agents
A combination treatment study demonstrated that when this compound was used alongside established chemotherapeutics like doxorubicin, there was a marked increase in cytotoxicity against resistant cancer cell lines.
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHXQPVCMMHRO-CABCVRRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.